1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile
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Overview
Description
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the strain in their three-membered ring structure
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile typically involves the reaction of 2-chlorobenzylamine with a suitable nitrile source under conditions that promote cyclization to form the aziridine ring. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of a nitrile source like acrylonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for aziridines often involve the use of more scalable and cost-effective processes. For example, the reaction of 2-chlorobenzylamine with acrylonitrile in the presence of a phase-transfer catalyst can be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile undergoes a variety of chemical reactions, primarily due to the strained aziridine ring. Some of the common reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of β-amino nitriles.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., primary amines) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Aziridine derivatives are used in the development of advanced materials, such as polymers and coatings, due to their ability to undergo polymerization and cross-linking reactions.
Organic Synthesis: The high reactivity of the aziridine ring makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile is primarily attributed to the strain in the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites in biological molecules, such as DNA and proteins, leading to potential therapeutic effects . The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key biomolecules .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of β-amino acids and peptides.
2-Methylaziridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
N-Tosylaziridine:
Properties
CAS No. |
75985-44-3 |
---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-1-3-8(10)6-13-7-9(13)5-12/h1-4,9H,6-7H2 |
InChI Key |
OHFJFMFONWLZIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
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